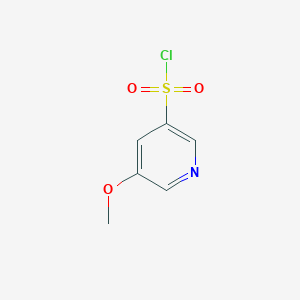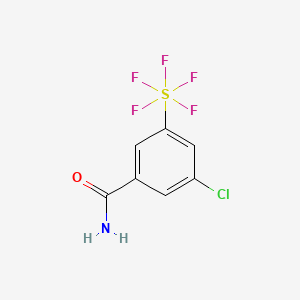
3-Chloro-5-(pentafluorosulfur)benzamide
Vue d'ensemble
Description
3-Chloro-5-(pentafluorosulfur)benzamide is a chemical compound characterized by a benzamide core structure with a chlorine atom and a pentafluorosulfur group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(pentafluorosulfur)benzamide typically involves the following steps:
Benzamide Formation: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline. The aniline is acylated to form benzamide.
Halogenation: The benzamide is subjected to chlorination to introduce the chlorine atom at the 3-position.
Introduction of Pentafluorosulfur Group: The chlorinated benzamide is then treated with reagents that introduce the pentafluorosulfur group at the 5-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-5-(pentafluorosulfur)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine and pentafluorosulfur groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: 3-Chloro-5-(pentafluorosulfur)benzoic acid.
Reduction Products: 3-Chloro-5-(pentafluorosulfur)aniline.
Substitution Products: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-5-(pentafluorosulfur)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to understand the interaction of fluorinated compounds with biological systems.
Industry: The compound is used in the production of advanced materials and in the development of new chemical processes.
Mécanisme D'action
The mechanism by which 3-Chloro-5-(pentafluorosulfur)benzamide exerts its effects involves its interaction with molecular targets and pathways. The presence of the pentafluorosulfur group enhances the compound's reactivity and stability, making it suitable for various applications. The exact mechanism depends on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Chloro-5-(pentafluorosulfur)benzamide is unique due to its specific combination of chlorine and pentafluorosulfur groups. Similar compounds include:
3-Chloro-5-(pentafluorosulfur)phenol: Similar structure but with a hydroxyl group instead of the amide group.
3-Chloro-5-(pentafluorosulfur)benzoic acid: Similar structure but with a carboxylic acid group instead of the amide group.
3-Chloro-5-(pentafluorosulfur)aniline: Similar structure but with an amino group instead of the amide group.
These compounds differ in their functional groups, which affect their chemical properties and applications.
Propriétés
IUPAC Name |
3-chloro-5-(pentafluoro-λ6-sulfanyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF5NOS/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYISRHUJQHNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


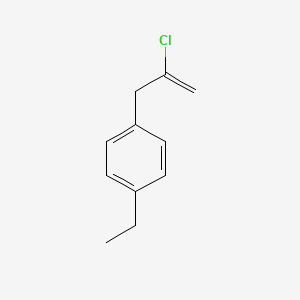




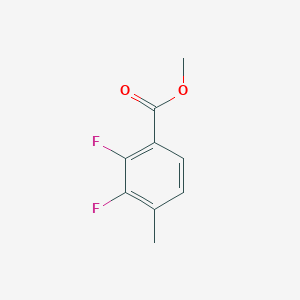
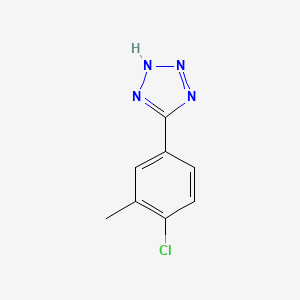
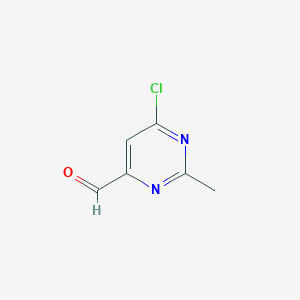



![8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1425867.png)
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)
